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molecular formula C31H66Si B096448 Silane, tris(decyl)methyl- CAS No. 18769-78-3

Silane, tris(decyl)methyl-

Cat. No. B096448
M. Wt: 466.9 g/mol
InChI Key: UBPOYPHOJXBBJH-UHFFFAOYSA-N
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Patent
US04572791

Procedure details

A mixture of 75 grams of methyldecylsilane and 202 grams 1-decene was reacted in the presence of 0.0040 grams of chlorotris(triphenylphosphine)rhodium(I) at 87°-95° C. for one hour. The unreacted decene was stripped off under high vacuum and the residue hydrogenated as above. Distillation gave an 80 percent yield of methyltri(decyl)silane having a boiling point of 230°-233° C. (0.95 mm).
Name
methyldecylsilane
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.004 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SiH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Rh]>[CH3:1][Si:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3.4.5.6|

Inputs

Step One
Name
methyldecylsilane
Quantity
75 g
Type
reactant
Smiles
C[SiH2]CCCCCCCCCC
Name
Quantity
202 g
Type
reactant
Smiles
C=CCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCC
Step Three
Name
Quantity
0.004 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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